molecular formula C7H10O2 B3053762 1H-Cyclopenta[c]furan-5(3H)-one, tetrahydro-, cis- CAS No. 56000-23-8

1H-Cyclopenta[c]furan-5(3H)-one, tetrahydro-, cis-

Cat. No. B3053762
CAS RN: 56000-23-8
M. Wt: 126.15 g/mol
InChI Key: YNDZEULKVPLNDE-OLQVQODUSA-N
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Description

“1H-Cyclopenta[c]furan-5(3H)-one, tetrahydro-, cis-” is a chemical compound with the formula C7H8O3 . It is also known by other names such as 1H-Cyclopenta[c]furan-1,3(3aH)-dione, tetrahydro-, 1,2-Cyclopentanedicarboxylic anhydride, and Tetrahydrocyclopenta[c]furan-1,3-dione . It appears as a brownish liquid .


Molecular Structure Analysis

The molecular weight of “1H-Cyclopenta[c]furan-5(3H)-one, tetrahydro-, cis-” is 140.14 . It has 3 hydrogen bond acceptors . The exact mass is 140.047344113 .


Physical And Chemical Properties Analysis

“1H-Cyclopenta[c]furan-5(3H)-one, tetrahydro-, cis-” has a density of 1.3±0.1 g/cm3 . Its boiling point is 289.2±9.0 °C at 760 mmHg . The flash point is 140.4±15.9 °C . The refractive index is 1.514 .

Scientific Research Applications

Catalytic Transformation of Biomass-Derived Furfurals Furfural (FF) and 5-(hydroxymethyl)furfural (HMF) are significant biomass-derived chemical building blocks, with cyclopentanone (CPN) being a crucial intermediate for synthesizing a wide range of compounds with commercial prospects. The transformation of FF and HMF to CPN and its derivatives has been extensively studied, focusing on scalability, selectivity, environmental impact, and cost competitiveness. This research contributes to developing efficient, cost-effective, and environmentally friendly catalytic processes for converting biomass-derived furfurals into valuable chemicals (Dutta & Bhat, 2021).

NMR Data of Eremophilane Sesquiterpenoids The review on 1H and 13C NMR signals and specific rotations of eremophilane sesquiterpenoids, which are bicyclic compounds without furan or lactone rings, provides valuable data for chemists working with natural products and synthetic chemistry. This research offers crucial insights into the structural aspects and chemical behavior of these compounds, enhancing the understanding and applications of eremophilane sesquiterpenoids in various scientific fields (Tori, 2022).

Arylmethylidenefuranones Reactions The review on the reactions of arylmethylidene derivatives of 3H-furan-2-ones highlights the dependency of reaction direction on the structure of initial reagents, the strength of nucleophilic agents, and reaction conditions. This research provides a comprehensive overview of the synthesis of a wide range of compounds from arylmethylidenefuranones, contributing to the advancement of organic synthesis and the development of novel compounds (Kamneva, Anis’kova, & Egorova, 2018).

Biomass to Furan Derivatives for Polymers and Fuels The review on the conversion of plant biomass to furan derivatives emphasizes the role of 5-hydroxymethylfurfural (HMF) as a versatile platform chemical for producing a variety of chemicals, materials, and fuels. This research outlines recent advances in the synthesis of HMF from biomass and its applications, highlighting the potential of HMF as a sustainable feedstock for the chemical industry (Chernyshev, Kravchenko, & Ananikov, 2017).

Safety and Hazards

“1H-Cyclopenta[c]furan-5(3H)-one, tetrahydro-, cis-” is classified as harmful if swallowed (H302) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding inhalation, contact with skin or eyes, and swallowing .

properties

IUPAC Name

(3aR,6aS)-1,3,3a,4,6,6a-hexahydrocyclopenta[c]furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-7-1-5-3-9-4-6(5)2-7/h5-6H,1-4H2/t5-,6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDZEULKVPLNDE-OLQVQODUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC2CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2COC[C@@H]2CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60530772
Record name (3aR,6aS)-Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60530772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Cyclopenta[c]furan-5(3H)-one, tetrahydro-, cis-

CAS RN

56000-23-8
Record name (3aR,6aS)-Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60530772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Cyclopenta[c]furan-5(3H)-one, tetrahydro-, cis-
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1H-Cyclopenta[c]furan-5(3H)-one, tetrahydro-, cis-

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